molecular formula C8H8ClF3N2 B2631442 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 2193065-03-9

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B2631442
CAS No.: 2193065-03-9
M. Wt: 224.61
InChI Key: LOWSYLIODUHWCY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 1256790-88-1) is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 5 and a hydrochloride salt (). The molecular formula is C₈H₇F₃N₂·HCl, with a molecular weight of 188.15 g/mol (free base) plus HCl. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this scaffold valuable in medicinal chemistry for drug discovery, particularly in kinase inhibitors and central nervous system (CNS) therapeutics .

Properties

IUPAC Name

5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-5-1-2-12-7(5)13-4-6;/h3-4H,1-2H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWSYLIODUHWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of a suitable precursor, such as a halogenated pyridine derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with functional groups replacing the halogen atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride as a cyclin-dependent kinase (CDK) inhibitor. CDKs are crucial in regulating the cell cycle and have been implicated in various cancers. The compound has shown promise in inhibiting cancer cell proliferation in vitro.

  • Case Study : A study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant inhibition of CDK activity, suggesting their potential as anticancer agents .

Neurological Disorders

The compound's structural features may also allow it to interact with neurological pathways. Research indicates that pyrrolo[2,3-b]pyridine derivatives can modulate neuroprotective mechanisms and are being investigated for their potential in treating neurodegenerative diseases.

  • Research Insight : In a fragment-based drug discovery approach, compounds similar to 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine were identified as focal adhesion kinase inhibitors, which play a role in neuronal signaling .

Inflammation and Immune Response

Pyrrolo[2,3-b]pyridine derivatives have been studied for their anti-inflammatory properties. The trifluoromethyl group enhances the compound's ability to modulate immune responses.

  • Findings : A series of studies have shown that these compounds can inhibit pro-inflammatory cytokine production, indicating their potential therapeutic roles in inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that focus on constructing the pyrrole ring system while introducing the trifluoromethyl group.

Synthesis Overview

  • Starting Materials : Appropriate pyridine and pyrrole derivatives.
  • Reagents : Use of fluorinated reagents to introduce trifluoromethyl groups.
  • Conditions : Controlled temperatures and reaction times to optimize yields.

The structure-activity relationship studies indicate that variations in substituents on the pyrrole ring significantly affect biological activity. For instance, modifications at specific positions can enhance potency against CDKs or improve selectivity for certain biological targets .

Mechanism of Action

The mechanism of action of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules. This interaction can modulate various biological processes, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues

The compound is structurally related to other pyrrolo[2,3-b]pyridine derivatives differing in substituents, salt forms, or ring saturation. Key analogues include:

Compound Name Substituents Molecular Formula CAS No. Key Features Reference
5-Chloro-1H-pyrrolo[2,3-b]pyridine Cl at position 5 C₇H₅ClN₂ 304.0 mg/mol (free base) Precursor for kinase inhibitors (e.g., pexidartinib)
5-Fluoro-1H-pyrrolo[2,3-b]pyridine derivatives F at position 5 C₉H₁₁ClFN₃ (e.g., ) 2095410-51-6 Enhanced polarity; used in CNS drug candidates
5-Aryl-pyrrolo[2,3-b]pyridines Aryl groups at position 5 Variable (e.g., C₁₉H₁₄N₄O in ) Improved binding affinity in kinase inhibitors
3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine HCl Fluorine and ring saturation C₇H₈ClFN₂ 1346808-65-8 Altered conformational flexibility

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the target compound offers stronger electron-withdrawing effects than -Cl or -F, influencing π-π stacking and hydrogen-bonding interactions in target binding .
  • Salt Forms : Hydrochloride salts (e.g., target compound, ) improve aqueous solubility compared to free bases, critical for bioavailability .

Comparison :

  • The target compound’s trifluoromethyl group may require specialized reagents (e.g., CF₃Cu or CF₃I) for introduction, contrasting with simpler halogenation (Cl, Br) in analogues like .
  • Pexidartinib () employs multi-step synthesis involving chloro intermediates and subsequent functionalization .
Physicochemical and Pharmacological Properties
Property 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine HCl 5-Chloro Analogues 5-Fluoro Analogues
LogP Higher (due to -CF₃) Moderate (-Cl) Lower (-F)
Solubility Improved (HCl salt) Moderate Moderate
Metabolic Stability High Moderate High
Target Affinity Enhanced for kinases (e.g., CSF1R) Moderate (e.g., pexidartinib) Variable

Pharmacological Notes:

  • Pexidartinib (), a 5-chloro derivative, targets CSF1R and KIT, approved for TGCT treatment .
  • The -CF₃ group in the target compound may improve blood-brain barrier penetration compared to -Cl or -F, relevant for CNS targets .

Biological Activity

5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, along with detailed research findings and case studies.

  • IUPAC Name : 5-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C8H7F3N2
  • Molecular Weight : 188.15 g/mol
  • CAS Number : 1256790-88-1 (for the base compound), 2193065-03-9 (for the hydrochloride)

Antimicrobial Activity

Research indicates that compounds with similar pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains:

CompoundMIC (µg/mL)Bacteria Targeted
Pyrrole Benzamide Derivative3.125Staphylococcus aureus
Isoniazid (control)0.25Staphylococcus aureus
Ciprofloxacin (control)2.0Escherichia coli

The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving membrane permeability and antibacterial efficacy .

Anticancer Activity

In vitro studies have demonstrated that trifluoromethylated pyrroles can inhibit cancer cell growth. A notable study reported:

  • Compound : 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • Cell Lines Tested : Various cancer cell lines including breast and colon cancer
  • EC50 Values : Ranged from 0.010 µM to 0.177 µM depending on structural modifications.

The incorporation of the trifluoromethyl group has been linked to enhanced activity against cancer cells due to its ability to modulate biological targets effectively .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on pyrrole derivatives showed that the substitution of different functional groups significantly affected their antimicrobial potency. The trifluoromethyl substitution was particularly noted for enhancing activity against Gram-positive bacteria, with MIC values significantly lower than those of traditional antibiotics.

Case Study 2: Anticancer Mechanism

In a study focusing on the mechanism of action of pyrrole derivatives, it was found that the trifluoromethyl group plays a critical role in inducing apoptosis in cancer cells. The treated cells exhibited increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and subsequent apoptosis.

Synthetic Routes and Research Applications

The synthesis of 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves direct trifluoromethylation methods using agents like trifluoromethyl iodide under controlled conditions. This compound serves as a versatile building block in organic synthesis and drug development due to its unique structural features.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride?

  • Methodology : The compound is typically synthesized via halogenation or azidation of pyrrolo[2,3-b]pyridine precursors. For example, electrophilic halogenation using N-halosuccinimide (NXS) or Selectfluor® at the C3 position of 4-chloro-1H-pyrrolo[2,3-b]pyridine yields intermediates for further functionalization . Subsequent reduction (e.g., Staudinger reaction for azido groups) or cross-coupling (e.g., Suzuki-Miyaura with boronic acids) introduces substituents like trifluoromethyl groups .
  • Key Conditions : Reactions often require Pd(PPh₃)₄ catalysts, K₂CO₃ as a base, and polar aprotic solvents (DMF, dioxane) at 90–105°C .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and trifluoromethyl integration.
  • HRMS for molecular weight validation.
  • X-ray crystallography for solid-state conformation analysis (e.g., to resolve tautomeric forms of the pyrrolo[2,3-b]pyridine core) .

Q. What are common intermediates in its synthesis?

  • Key Intermediates :

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine : Used for halogenation or azidation .
  • 3-Iodo-pyrrolo[2,3-b]pyridine : Enables Pd-catalyzed cross-coupling .
  • Azido derivatives : Serve as precursors for amine functionalities via reduction .

Advanced Research Questions

Q. How do electronic effects in the pyrrolo[2,3-b]pyridine core influence reaction outcomes?

  • Challenge : The electron-rich pyrrolo[2,3-b]pyridine ring complicates nucleophilic substitution at the C4 position compared to pyrrolo[2,3-d]pyrimidines. This necessitates pre-functionalization (e.g., azidation) before glycosylation or coupling steps .
  • Solution : Acidic conditions (NH₄Cl in DMF) improve azidation yields, while Staudinger reduction cleanly generates amines without side reactions .

Q. What strategies optimize cross-coupling reactions for 3,5-disubstituted derivatives?

  • Methodology :

  • Suzuki-Miyaura Coupling : Use 3-iodo intermediates with aryl/heteroaryl boronic acids. For example, 3-phenyl-5-(3,4-dimethoxyphenyl) derivatives are synthesized via sequential coupling with NaH and Pd catalysis .
  • Hydrogenation : Post-coupling hydrogenation (H₂, THF) introduces alkyl groups (e.g., cyclohexyl) .
    • Table 1 : Representative Reaction Conditions and Yields
SubstituentReagents/ConditionsYield (%)Reference
3-PhenylPd(PPh₃)₄, K₂CO₃, 105°C85–92
3-CyclohexylH₂, Pd/C, THF70–78

Q. How do structural modifications impact biological activity (e.g., kinase inhibition)?

  • SAR Insights :

  • Bruton’s Tyrosine Kinase (BTK) Inhibition : Pyrrolo[2,3-b]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C5 enhance potency. Compounds like 3n and 3s show IC₅₀ < 10 nM .
  • Anticancer Activity : Derivatives with 1,8-naphthyridin-4-one fragments exhibit cytotoxicity against A549, HeLa, and MCF-7 cell lines (IC₅₀: 0.5–5 µM) via kinase inhibition .
    • Contradictions : Some analogs show reduced activity despite structural similarity, likely due to steric hindrance or solubility issues. Computational docking studies are recommended to resolve discrepancies .

Q. How can researchers address low yields in fluorination reactions?

  • Optimization :

  • Selectfluor® : Use in acetic acid/MeCN at 70°C for direct C–F bond formation (29% yield reported) .
  • Alternative Routes : Consider trifluoromethylation via Cu-mediated Ullmann coupling or late-stage trifluoromethyl insertion .

Data Contradictions and Resolution

  • Issue : Conflicting reports on the efficacy of 3-substituted derivatives in kinase assays.
  • Resolution :
    • Validate assay protocols (e.g., ATP concentration, incubation time).
    • Use isothermal titration calorimetry (ITC) to measure binding affinity independently .

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